Argininglutamat

Übersicht

Beschreibung

It is commonly used in liver therapy and has various applications in medicine and biochemistry . Arginine is a basic amino acid, while glutamic acid is an acidic amino acid, and their combination results in a compound with unique properties beneficial for therapeutic purposes.

Wissenschaftliche Forschungsanwendungen

Arginin-Glutamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Arginin-Glutamat beinhaltet seine Rolle in verschiedenen Stoffwechselwegen. Arginin ist ein Vorläufer für die Synthese von Stickstoffoxid, einem wichtigen Signalmolekül im Körper. Glutaminsäure hingegen ist an der Neurotransmission beteiligt und dient als Vorläufer für die Synthese anderer Aminosäuren . Gemeinsam üben sie ihre Wirkung aus, indem sie Stoffwechselprozesse modulieren und die Proteinstabilität verbessern.

Ähnliche Verbindungen:

Glutamin: Eine weitere Aminosäure, die am Stickstoffstoffwechsel und an der Proteinsynthese beteiligt ist.

Prolin: Eine Aminosäure, die eine Rolle bei der Kollagensynthese und der Wundheilung spielt.

Einzigartigkeit von Arginin-Glutamat: Arginin-Glutamat ist aufgrund seiner Kombination aus basischen und sauren Aminosäuren einzigartig, was ihm besondere Eigenschaften verleiht, die für therapeutische Anwendungen vorteilhaft sind. Seine Fähigkeit, Proteine zu stabilisieren und die Viskosität in Formulierungen zu reduzieren, macht es besonders wertvoll in der pharmazeutischen Industrie .

Wirkmechanismus

The mechanism of action of arginine glutamate involves its role in various metabolic pathways. Arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule in the body. Glutamic acid, on the other hand, is involved in neurotransmission and serves as a precursor for the synthesis of other amino acids . Together, they exert their effects by modulating metabolic processes and enhancing protein stability.

Similar Compounds:

Glutamine: Another amino acid involved in nitrogen metabolism and protein synthesis.

Proline: An amino acid that plays a role in collagen synthesis and wound healing.

Histidine: An amino acid involved in the synthesis of histamine and in maintaining the structure of proteins.

Uniqueness of Arginine Glutamate: Arginine glutamate is unique due to its combination of basic and acidic amino acids, which provides it with distinct properties beneficial for therapeutic applications. Its ability to stabilize proteins and reduce viscosity in formulations makes it particularly valuable in the pharmaceutical industry .

Zukünftige Richtungen

Arginine and Arginine-Rich Peptides are being studied for their potential in modulating protein aggregation and cytotoxicity associated with Alzheimer’s Disease . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

Biochemische Analyse

Biochemical Properties

Arginine glutamate plays a significant role in biochemical reactions. Arginine, one of the components of arginine glutamate, is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Cellular Effects

Arginine glutamate has significant effects on various types of cells and cellular processes. Arginine, a component of arginine glutamate, regulates interorgan metabolism of energy substrates and the function of multiple organs . Dietary supplementation or intravenous administration of arginine is beneficial in improving reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, as well as facilitating wound healing, enhancing insulin sensitivity, and maintaining tissue integrity .

Molecular Mechanism

The molecular mechanism of arginine glutamate involves its conversion into ornithine, polyamines, collagen, or nitric oxide (NO) . Glutamine enters the cells via ASCT2 and is converted into glutamate, glutathione, arginine, or nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, arginine glutamate has shown to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce viscosity of high concentration protein formulations .

Dosage Effects in Animal Models

In animal models, dietary supplementation of arginine has shown to enhance the plasma arginine concentration, reduce the plasma ammonia level, and increase weight gain .

Metabolic Pathways

Arginine glutamate is involved in significant metabolic pathways. The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . This network also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .

Transport and Distribution

The transport and distribution of arginine glutamate within cells and tissues involve various transporters. Glutamine, a component of arginine glutamate, enters the cells via ASCT2 .

Subcellular Localization

The subcellular localization of arginine glutamate is not well-defined. The enzymes involved in the metabolism of arginine, a component of arginine glutamate, are associated with the mitochondria .

Vorbereitungsmethoden

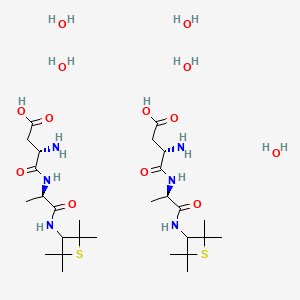

Synthetic Routes and Reaction Conditions: The preparation of arginine glutamate involves the reaction of equimolar amounts of arginine and glutamic acid in distilled water. The mixture is heated to dissolve both amino acids completely. The solution is then cooled, and the resulting arginine glutamate precipitates out .

Industrial Production Methods: In industrial settings, the production of arginine glutamate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining a product suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginin-Glutamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Arginin-Glutamat oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsmittel können Arginin-Glutamat in seine reduzierten Formen umwandeln.

Substitution: Die Aminogruppen in Arginin können an Substitutionsreaktionen mit anderen chemischen Gruppen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zur Bildung von Stickstoffoxid und anderen stickstoffhaltigen Verbindungen führen, während Reduktion einfachere Aminosäuren liefern kann .

Eigenschaften

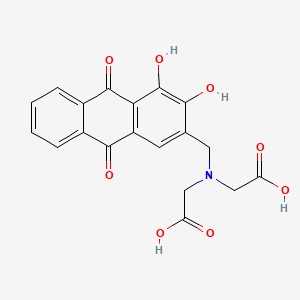

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWUBJVAHOGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91250-27-0, 4320-30-3 | |

| Record name | NSC164937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.